![molecular formula C31H28O4 B12537288 2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one CAS No. 678166-75-1](/img/structure/B12537288.png)
2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one is a complex organic compound known for its unique structural properties and diverse applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one typically involves the condensation of appropriate phenolic compounds with xanthene derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane, which help in dissolving the reactants and promoting the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The xanthene core can be reduced under specific conditions.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various alkylated or acylated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and vibrant color properties.
Wirkmechanismus
The mechanism of action of 2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects. The xanthene core contributes to the compound’s stability and ability to penetrate biological membranes, enhancing its efficacy in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(4-hydroxyphenyl)propane: Known for its use in the production of polycarbonate plastics and epoxy resins.
4,4’-Isopropylidenediphenol: Commonly used in the synthesis of polymers and as a precursor in organic synthesis.
Uniqueness
2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one stands out due to its unique combination of hydroxyphenyl groups and a xanthene core, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where stability, reactivity, and biological activity are crucial.
Eigenschaften
CAS-Nummer |
678166-75-1 |
|---|---|
Molekularformel |
C31H28O4 |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
2,7-bis[2-(4-hydroxyphenyl)propan-2-yl]xanthen-9-one |
InChI |
InChI=1S/C31H28O4/c1-30(2,19-5-11-23(32)12-6-19)21-9-15-27-25(17-21)29(34)26-18-22(10-16-28(26)35-27)31(3,4)20-7-13-24(33)14-8-20/h5-18,32-33H,1-4H3 |
InChI-Schlüssel |
VVWSAPMPYMWUDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC3=C(C=C2)OC4=C(C3=O)C=C(C=C4)C(C)(C)C5=CC=C(C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


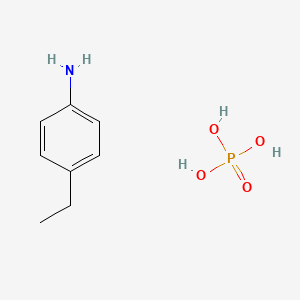

![2,2'-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B12537236.png)
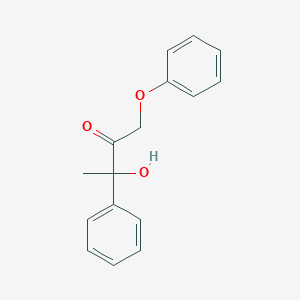

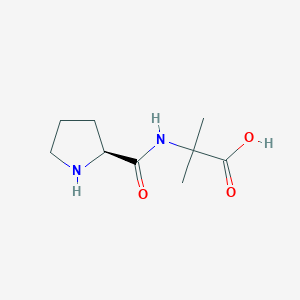

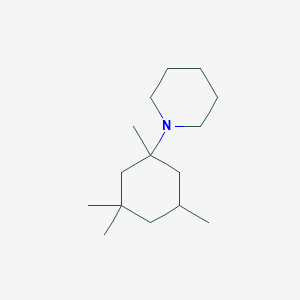
![9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-](/img/structure/B12537280.png)
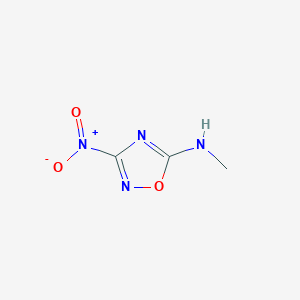
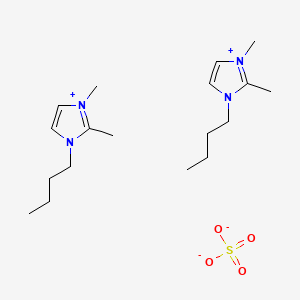

![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-](/img/structure/B12537316.png)
